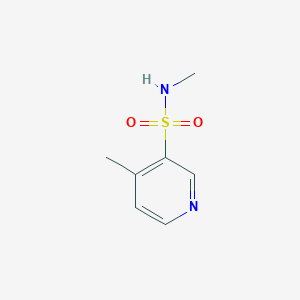
N,4-Dimethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of pyridine, featuring a sulfonamide group attached to the 3-position of the pyridine ring and two methyl groups at the nitrogen and 4-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,4-Dimethylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine under basic conditions . The reaction typically proceeds as follows:
Starting Materials: Pyridine-3-sulfonyl chloride and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, often in an organic solvent like dichloromethane or acetonitrile.
Procedure: The pyridine-3-sulfonyl chloride is added to a solution of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N,4-Dimethylpyridine-3-sulfonamide is utilized in several scientific research fields:
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes by mimicking the structure of their natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpyridine-3-sulfonamide: A closely related compound with similar chemical properties.
Pyridine-3-sulfonamide: Lacks the methyl groups, resulting in different reactivity and applications.
N-Methylpyridine-3-sulfonamide: Contains only one methyl group, affecting its chemical behavior.
Uniqueness
N,4-Dimethylpyridine-3-sulfonamide is unique due to the presence of both methyl groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
N,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-9-5-7(6)12(10,11)8-2/h3-5,8H,1-2H3 |
Clave InChI |
OGJACCLCNRHNJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


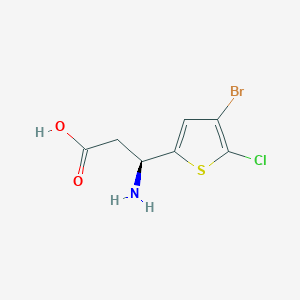
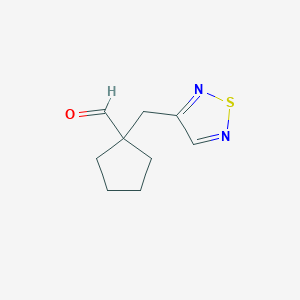
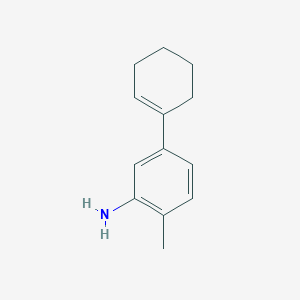
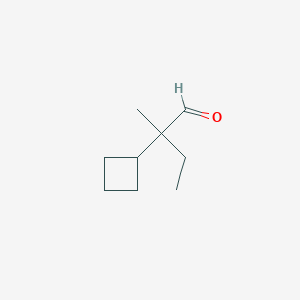
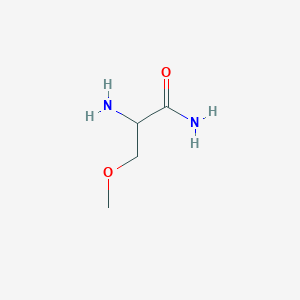
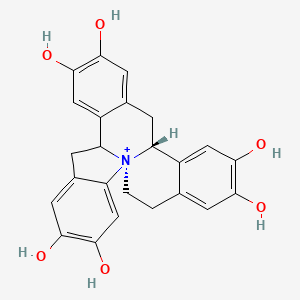
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
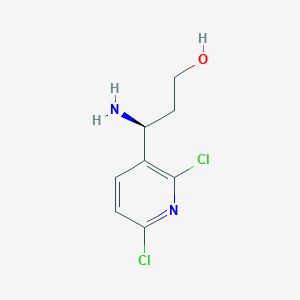
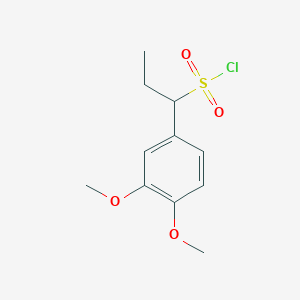
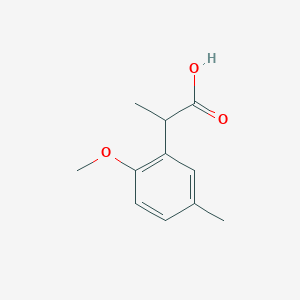
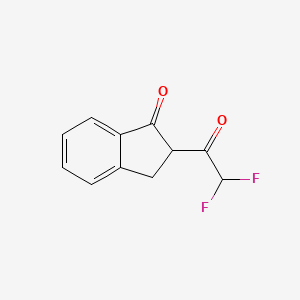
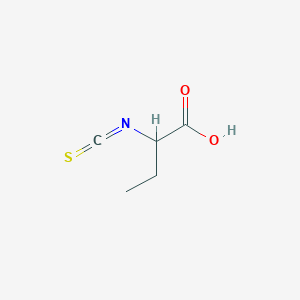
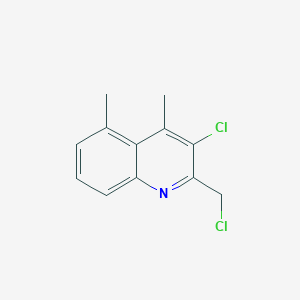
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
